

Technical Guide: Chemical Structure, Properties, and Application of PSEM308 HCl

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Compound of Interest

Compound Name: PSEM308 HCl

Cat. No.: B1193555

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Abstract

PSEM308 HCl (Pharmacologically Selective Effector Molecule 308 Hydrochloride) represents a cornerstone in the field of chemogenetics, specifically within the PSAM/PSEM (Pharmacologically Selective Actuator Module/Effector Molecule) system. Unlike DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) which utilize G-protein signaling, the PSEM308 system offers direct, ionotropic control over neuronal excitability. This guide provides a rigorous technical analysis of **PSEM308 HCl**, detailing its chemical structure, physicochemical properties, mechanistic action on chimeric ion channels, and validated experimental protocols for in vitro and in vivo applications.

Chemical Profile and Physicochemical Properties[2] [3][4]

PSEM308 HCl is a synthetic ligand engineered to possess high affinity for specific mutant ligand-binding domains (LBDs) while maintaining inertness at endogenous wild-type receptors.

Chemical Identity[5]

- IUPAC Name: 5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride[1]
- Common Name: **PSEM308 HCl**[1][2]
- CAS Number: N/A (Often referenced by catalog numbers, e.g., Tocris 6425)
- Molecular Formula: $C_{17}H_{21}N_3 \cdot HCl$
- Molecular Weight: 303.83 g/mol [2]

Structural Analysis

The core structure of PSEM308 is a polycyclic scaffold designed to fit into the "hole" created by the L141F mutation in the

nicotinic acetylcholine receptor (

nAChR) LBD.

- **Cationic Nitrogen:** The tertiary amine is protonated at physiological pH (facilitated by the HCl salt form), mimicking the quaternary ammonium of acetylcholine to interact with the aromatic cage of the receptor binding site.
- **Bulky Hydrophobic Groups:** The complex bridged ring system provides the steric bulk that prevents binding to wild-type receptors (steric clash) but complements the cavity in the mutant PSAM.

Physicochemical Data Table

Property	Value / Description
Appearance	White to off-white solid
Solubility (DMSO)	~20 mM (6 mg/mL)
Solubility (Ethanol)	~20 mM (6 mg/mL) with gentle warming
Solubility (Water)	Low; requires vehicle (e.g., saline with cosolvent) for final dilution
Stability	Stable as solid at -20°C. Solutions should be used fresh or stored at -80°C.
Hygroscopicity	May be hygroscopic; equilibrate to RT before opening vial.[3]

Mechanism of Action: The PSAM/PSEM System

PSEM308 HCl functions as an agonist for PSAMs (Pharmacologically Selective Actuator Modules).[2] These are chimeric ion channels consisting of a modified LBD fused to an ion pore domain (IPD).

The "Bump-Hole" Strategy

The specificity of PSEM308 arises from a specific mutation in the

nAChR LBD: Leu141Phe (L141F).

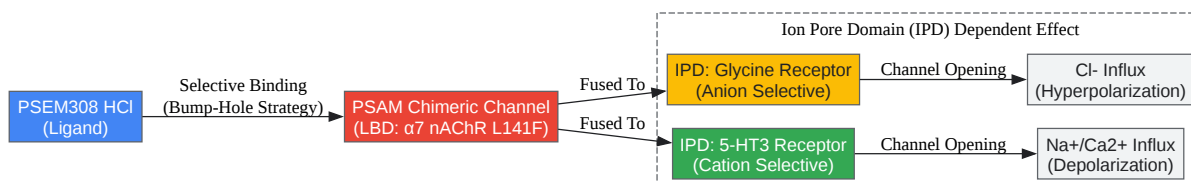
- **Wild-Type Receptors:** The native ligand (Acetylcholine) fits the binding pocket. PSEM308 is too bulky and cannot bind.
- **PSAM Mutant (L141F):** The mutation alters the binding pocket shape (the "hole"), allowing the bulky PSEM308 (the "bump") to bind with high affinity.
- **Orthogonality:** This ensures PSEM308 has no effect on endogenous signaling, and endogenous Acetylcholine cannot activate the PSAM.

Functional Outcomes

The physiological effect of PSEM308 depends entirely on the Ion Pore Domain (IPD) fused to the PSAM:

- PSAM-L141F-GlyR (Inhibitory):
 - Pore Origin: Glycine Receptor (GlyR).
 - Ion Flux: Chloride () influx.
 - Result: Hyperpolarization (silencing) of the neuron.
- PSAM-L141F,Y115F-5HT3 (Excitatory):
 - Pore Origin: Serotonin Receptor ()
 - Ion Flux: Cation (, ,) influx.
 - Result: Depolarization (activation) of the neuron.

Mechanistic Diagram (Graphviz)



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Figure 1: Mechanistic pathway of **PSEM308 HCl** acting on modular PSAM architectures to induce either neuronal silencing or activation.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, high-concentration stock for long-term storage. Reagents: **PSEM308 HCl** powder, sterile DMSO (Dimethyl Sulfoxide).

- Calculate Mass: Determine the batch-specific molecular weight (check CoA for hydration levels).
- Dissolve: Add sterile DMSO to the vial to achieve a concentration of 10 mM to 20 mM.
 - Note: Vortex vigorously. If particulates remain, warm gently to 37°C in a water bath.
- Aliquot: Divide into small volumes (e.g., 10-50 L) to avoid freeze-thaw cycles.
- Storage: Store aliquots at -20°C or -80°C. Protected from light.

In Vivo Administration (Mice)

Objective: Systemic delivery for chemogenetic manipulation. Dose: Typically 5 mg/kg (intraperitoneal).

- Vehicle Preparation: Use sterile 0.9% Saline.
- Dilution:
 - Thaw a DMSO stock aliquot.
 - Dilute the stock into the saline vehicle just prior to injection.

- Critical: Ensure the final DMSO concentration is <2% (ideally <0.5%) to minimize vehicle effects.
- Injection: Administer intraperitoneally (i.p.).
- Timing: Effects typically onset within 15-30 minutes and last for 1-4 hours, depending on metabolic clearance.

In Vitro Electrophysiology

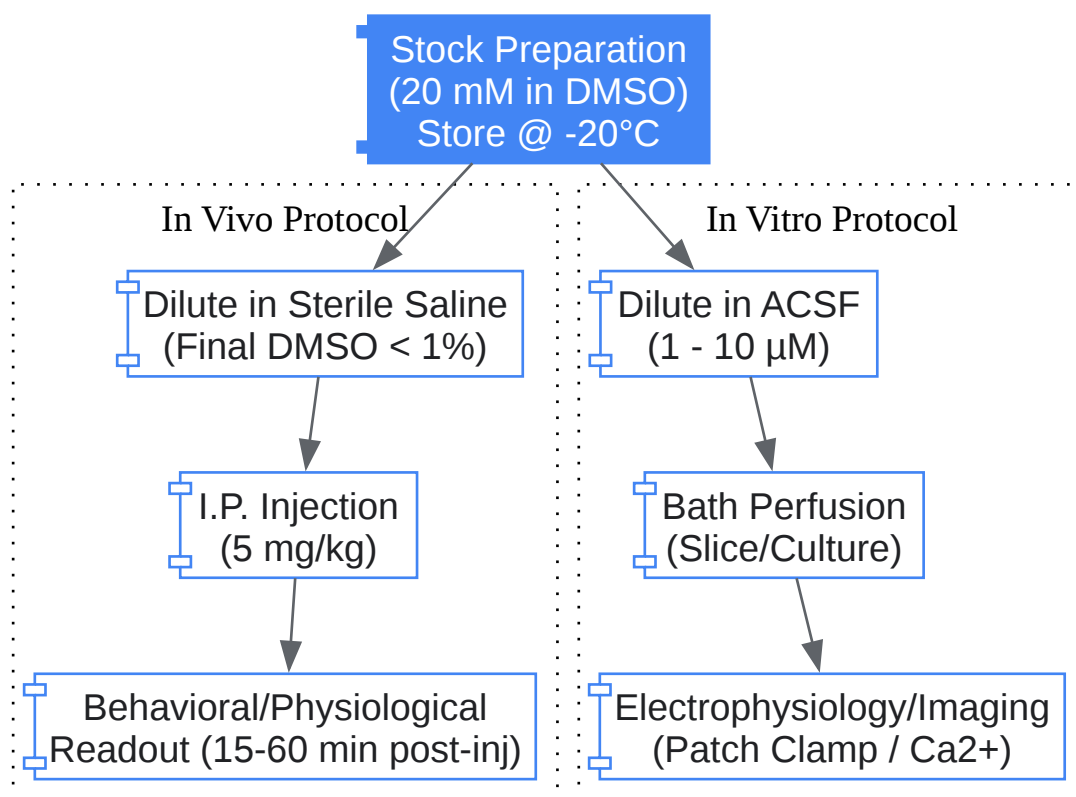
Objective: Validate channel expression and function in slice preparations. Concentration: 1

M to 10

M in ACSF (Artificial Cerebrospinal Fluid).

- Perfusion: Add PSEM308 directly to the circulating ACSF.
- Washout: PSEM308 is reversible. Washout with standard ACSF should restore baseline activity within 10-20 minutes.

Experimental Workflow Diagram (Graphviz)



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Figure 2: Standardized experimental workflow for preparing and administering **PSEM308 HCl** in vivo and in vitro.

Comparative Analysis & Evolution

While PSEM308 is a robust tool, researchers must be aware of the "Ultrapotent" generation of chemogenetics.

Feature	PSEM308 (Gen 1)	uPSEM (e.g., uPSEM792/817) (Gen 2)
Scaffold Origin	Synthetic / Tropicsetron-like	Varenicline derivatives
Potency	Micromolar (M) range	Nanomolar (nM) range
Effective Dose	~5 mg/kg	~0.1 mg/kg
Brain Penetration	Moderate	High
Selectivity	High	Very High (Optimized to avoid nAChR)
Use Case	Validated, legacy studies, standard inhibition	Applications requiring ultra-low dosing

Expert Insight: PSEM308 remains highly relevant for studies where the newer uPSEM vectors are not yet established in the lab, or where the specific kinetics of PSEM308 (shorter washout) are preferred over the longer-lasting uPSEMs.

References

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Sources

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